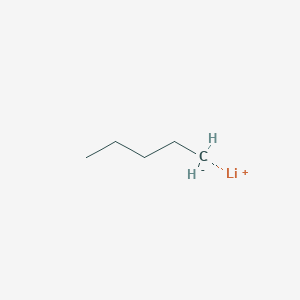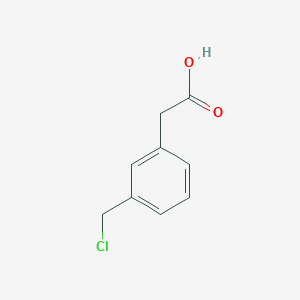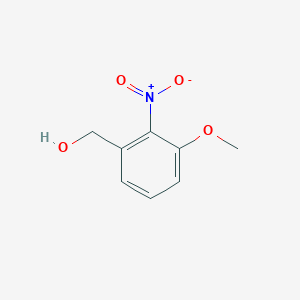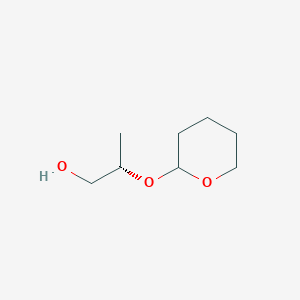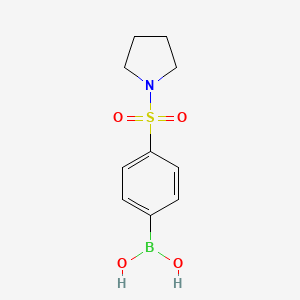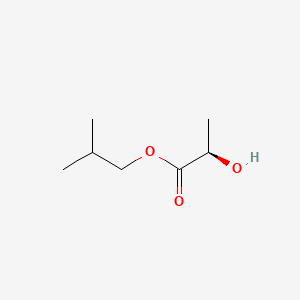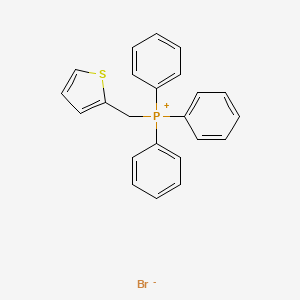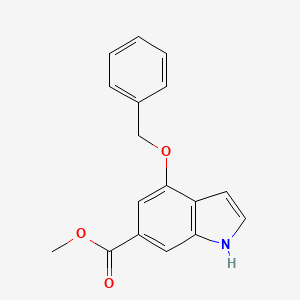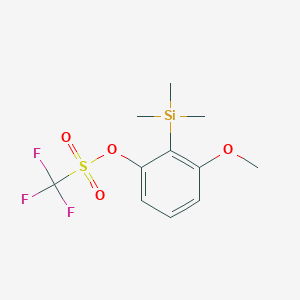
3-Methoxy-2-(Trimethylsilyl)phenyltrifluormethansulfonat
Übersicht
Beschreibung
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O4SSi . It is also known as 3-Methoxy-2-(trimethylsilyl)phenyl Triflate and Trifluoromethanesulfonic Acid 3-Methoxy-2-(trimethylsilyl)phenyl Ester .
Molecular Structure Analysis
The molecular weight of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is 328.38 g/mol . The compound is a liquid at 20°C .Chemical Reactions Analysis
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .Physical And Chemical Properties Analysis
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a colorless to light orange to yellow clear liquid . It has a specific gravity of 1.25 at 20/20°C and a refractive index of 1.47 .Wissenschaftliche Forschungsanwendungen
Synthese von Arynen
3-Methoxy-2-(Trimethylsilyl)phenyltrifluormethansulfonat: ist ein entscheidender Vorläufer in der Arynechemie. Es wird verwendet, um unter milden Bedingungen Benzyne-Zwischenprodukte zu erzeugen, die für die Synthese komplexer aromatischer Verbindungen entscheidend sind .
Silylierungsreaktionen
Diese Verbindung dient als Silylierungsmittel, insbesondere für die Synthese von Trimethylsilylenolethern aus Estern der α-Diazoacetoessigsäure. Diese Silylenolether sind wertvolle Zwischenprodukte in der organischen Synthese und führen zu verschiedenen Pharmazeutika und Feinchemikalien .
Aktivierung von Ethern
Es wird verwendet, um Benzyl- und Allylether für die anschließende Alkylierung von Sulfiden zu aktivieren. Diese Aktivierung ermöglicht die Bildung von Kohlenstoff-Schwefel-Bindungen, die in einer Vielzahl biologisch aktiver Moleküle vorkommen .
Diels-Alder-Reaktionen
Die Verbindung erleichtert die Umwandlung von Diels-Alder-Addukten von Danishefskys Dien zu Cyclohexenonen. Dies ist besonders nützlich, da die Bildung von Methoxyketon-Nebenprodukten vermieden wird, wodurch die Synthese von Cyclohexenonen rationalisiert wird .
Mehrkomponentenreaktionen (MCR)
Es ist in Mehrkomponentenreaktionen anwendbar, bei denen es sich um eine Klasse von Reaktionen handelt, bei denen mehr als zwei Reaktanten zusammenkommen, um ein Produkt zu bilden. Diese Reaktionen sind wegen ihrer Effizienz und ihrer Fähigkeit, komplexe Moleküle aus einfachen Substraten zu erzeugen, hoch geschätzt .
Synthese von Siliciumverbindungen
Als siliciumhaltige Verbindung wird es bei der Synthese verschiedener siliziumbasierter Materialien verwendet. Diese Materialien finden aufgrund ihrer einzigartigen Eigenschaften Anwendung in Bereichen von der Elektronik bis hin zu medizinischen Geräten .
Aryn-/Heteroaryn-Vorläufer
Diese Verbindung wird auch als Vorläufer für die Erzeugung von Heteroarynen verwendet, bei denen es sich um heterozyklische aromatische Ionen handelt. Heteroaryne sind wichtig bei der Entwicklung von Pharmazeutika und Agrochemikalien .
Anwendungen unter milden Bedingungen
Aufgrund seiner Fähigkeit, unter milden Bedingungen zu reagieren, eignet es sich für Reaktionen, die gegenüber harten Bedingungen empfindlich sind. Dies macht es zu einer ausgezeichneten Wahl für empfindliche Syntheseprozesse, bei denen die Erhaltung der Integrität empfindlicher funktioneller Gruppen entscheidend ist .
Safety and Hazards
Wirkmechanismus
- Target of Action Benzyne plays a crucial role in various synthetic reactions due to its unique sp-hybridized carbon atoms. The compound releases trifluoromethanesulfonate (triflate) and the trimethylsilyl group, leaving behind the reactive benzyne intermediate.
Pharmacokinetics
Eigenschaften
IUPAC Name |
(3-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(10(8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVREKSBMMQLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452332 | |
| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
217813-03-1 | |
| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217813-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



